1,25-Dihydroxyvitamin D3
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Overview
Description
The physiologically active form of vitamin D. It is formed primarily in the kidney by enzymatic hydroxylation of 25-hydroxycholecalciferol (CALCIFEDIOL). Its production is stimulated by low blood calcium levels and parathyroid hormone. Calcitriol increases intestinal absorption of calcium and phosphorus, and in concert with parathyroid hormone increases bone resorption.
Scientific Research Applications
Regulation of Bone and Calcium Homeostasis
1,25-Dihydroxyvitamin D3 is a major regulator of bone and calcium homeostasis. It inhibits proliferation and stimulates differentiation in both normal and malignant cells. Research has focused on creating analogs of this compound to maximize these benefits while minimizing side effects (Leyssens, Verlinden, & Verstuyf, 2014).
Immunomodulatory Effects
This compound also exhibits significant immunomodulatory effects, influencing the immune defense system. It has been studied for its potential use as an immunomodulatory drug, especially in creating analogs with decreased effects on calcium and bone metabolism (Casteels, Bouillon, Waer, & Mathieu, 1995).
Prolongation of Allograft Survival
This compound has been shown to be effective in prolonging allograft survival, suggesting its potential as an agent in preventing graft rejection (Hullett et al., 1998).
Prevention of Autoimmune Diabetes
In studies using NOD mice, a model for human autoimmune diabetes, treatment with this compound prevented the development of clinical diabetes, indicating its potential in managing autoimmune conditions (Mathieu, Waer, Laureys, Rutgeerts, & Bouillon, 1994).
Quantification in Serum
The development of methods for quantifying 1,25-Dihydroxyvitamin D2 and D3 in serum using liquid chromatography-tandem mass spectrometry is crucial for clinical diagnosis and management of various diseases (Mahlow, Bunch, & Wang, 2016).
Modulation in the Central Nervous System
This compound exerts regional effects in the central nervous system, showing potential as a therapy for multiple sclerosis (Nataf et al., 1996).
Therapeutic Value in Proliferative Diseases
Recent findings suggest potential therapeutic values of this compound and its analogs in treating proliferative diseases like leukemia, breast cancer, and psoriasis (Yeung & Vouros, 1995).
Role in Immune Regulation
This compound and its analogs exert significant immunoregulatory activities, influencing the phenotype and function of antigen-presenting cells and inducing tolerogenic properties in dendritic cells (Pei, 2007).
Properties
Molecular Formula |
C27H44O3 |
---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(5E)-5-[(2Z)-2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10-,21-11+ |
InChI Key |
GMRQFYUYWCNGIN-NGHQTVFFSA-N |
Isomeric SMILES |
CC(CCCC(C)(C)O)C1CCC\2C1(CCC/C2=C/C=C/3\CC(CC(C3=C)O)O)C |
SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Synonyms |
1 alpha, 25-dihydroxy-20-epi-Vitamin D3 1 alpha,25 Dihydroxyvitamin D3 1 alpha,25-Dihydroxycholecalciferol 1 alpha,25-Dihydroxyvitamin D3 1,25 dihydroxy 20 epi Vitamin D3 1,25 Dihydroxycholecalciferol 1,25 Dihydroxyvitamin D3 1,25(OH)2-20epi-D3 1,25-dihydroxy-20-epi-Vitamin D3 1,25-Dihydroxycholecalciferol 1,25-Dihydroxyvitamin D3 20-epi-1alpha,25-dihydroxycholecaliferol Bocatriol Calcijex Calcitriol Calcitriol KyraMed Calcitriol Nefro Calcitriol-Nefro D3, 1 alpha,25-Dihydroxyvitamin D3, 1,25-dihydroxy-20-epi-Vitamin D3, 1,25-Dihydroxyvitamin Decostriol KyraMed, Calcitriol MC 1288 MC-1288 MC1288 Osteotriol Renatriol Rocaltrol Silkis Sitriol Soltriol Tirocal |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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